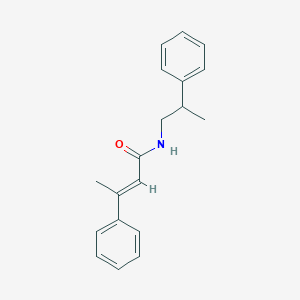![molecular formula C19H17FN2O3 B5264566 6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5264566.png)
6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline, also known as FNATQ, is a synthetic compound that has shown potential in scientific research for its various biological activities.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One advantage of using 6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method. Additionally, it has shown potential in various scientific research fields, making it a versatile compound for studying biological activities. However, one limitation is that the mechanism of action is not fully understood, which may hinder further research.
Future Directions
There are several future directions for studying 6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential in treating various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Synthesis Methods
6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process starting from commercially available reagents. The first step involves the condensation of 4-nitrobenzaldehyde with 2-methylcyclohexanone to form the intermediate 4-nitrophenyl-2-methylcyclohexanone. This intermediate is then reacted with 2-fluoroacetophenone and ammonium acetate to form the final product, this compound.
Scientific Research Applications
6-fluoro-2-methyl-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential biological activities in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
(E)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13-2-6-15-12-16(20)7-10-18(15)21(13)19(23)11-5-14-3-8-17(9-4-14)22(24)25/h3-5,7-13H,2,6H2,1H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXFSQXFORWOEE-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(N1C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-isopropyl-6-(1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5264483.png)

![2-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B5264501.png)
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)
![3-chloro-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5264529.png)
![3-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5264539.png)
![2-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-3-fluoro-5-methylimidazo[1,2-a]pyridine](/img/structure/B5264540.png)

![N~1~-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-D-leucinamide](/img/structure/B5264552.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5264557.png)

![2-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5264572.png)

